N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)isobutyramide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the desired route and the available starting materials. Without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its molecular formula and the known structures of similar compounds. The tert-butyl group is a bulky group that could influence the compound’s conformation and reactivity. The phenyl and oxadiazole groups are aromatic and could participate in π-π interactions. The isobutyramide group could form hydrogen bonds .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The tert-butyl group is relatively inert but can undergo reactions under certain conditions. The phenyl group can undergo electrophilic aromatic substitution and other reactions typical of aromatic compounds. The oxadiazole ring can participate in nucleophilic substitution reactions, and the isobutyramide group can undergo hydrolysis and other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, given the presence of the aromatic rings and the amide group. Its solubility would depend on the specific arrangement of its functional groups .Future Directions
properties
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-11(2)16(22)19-12(3)17-20-15(21-23-17)13-7-9-14(10-8-13)18(4,5)6/h7-12H,1-6H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSXJJPHQISQMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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